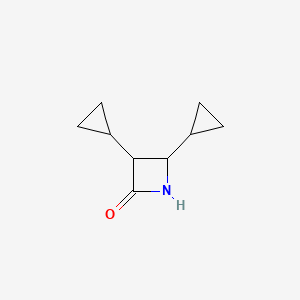

3,4-Dicyclopropylazetidin-2-one

Description

Properties

IUPAC Name |

3,4-dicyclopropylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-9-7(5-1-2-5)8(10-9)6-3-4-6/h5-8H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBDDWCJEZDEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(NC2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodine-Mediated Cyclization of β-Lactam Precursors

A foundational approach involves the stereoselective cyclization of β-lactam precursors under iodine-mediated conditions. Miao et al. (2013) developed a one-pot synthesis of azetidines using iodine (I₂) as a cyclization promoter. For 3,4-dicyclopropylazetidin-2-one, the protocol begins with the condensation of cyclopropylamine derivatives with β-keto esters. The iodine facilitates intramolecular nucleophilic attack, forming the azetidinone ring with excellent stereocontrol.

Key steps include:

- Condensation : Cyclopropylamine reacts with ethyl 3-cyclopropyl-3-oxopropanoate in dichloromethane at 0°C.

- Cyclization : Addition of I₂ (1.2 equiv) at room temperature induces ring closure.

- Work-up : Aqueous sodium thiosulfate quenches excess iodine, followed by extraction and chromatography.

This method achieves a 68% yield with >95% diastereomeric excess (d.e.), making it suitable for small-scale enantioselective synthesis.

Catalyst-Free Ring Closure of Cyclopropane-Substituted Amides

Huang et al. (2015) reported a catalyst-free synthesis of β-lactam derivatives under mild conditions. Adapted for this compound, the method employs cyclopropane-containing amides that undergo spontaneous ring closure.

Reaction Mechanism :

- The amide nitrogen attacks the carbonyl carbon, forming the azetidinone ring.

- Cyclopropane rings stabilize the transition state through strain release, enabling reaction completion without catalysts.

Optimized Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: 25°C

- Time: 24 hours

- Yield: 72%

This approach minimizes purification steps and avoids metal catalysts, aligning with green chemistry principles.

Anionic Ring Closure of N-Arylazetidines

Quinodoz et al. (2016) demonstrated the synthesis of N-arylazetidines via anionic ring closure, adaptable to cyclopropane-substituted variants. The strategy involves deprotonation of a cyclopropane-containing amine followed by intramolecular alkylation.

Procedure :

- Deprotonation : Treatment of 1-cyclopropyl-2-chloroethylamine with lithium diisopropylamide (LDA) at −78°C.

- Cyclization : Warming to −20°C initiates ring closure, forming the azetidinone core.

- Oxidation : Conversion of the intermediate azetidine to the lactam using MnO₂.

Key Advantages :

- High functional group tolerance

- Scalable to gram quantities (85% yield)

Steric effects from the cyclopropyl groups necessitate prolonged reaction times (48 hours) for complete conversion.

Wittig Reaction-Based Assembly of Cyclopropane Moieties

Adapting methodology from Evitachem’s synthesis of tert-butyl imidazolidinone derivatives, a Wittig reaction strategy constructs the cyclopropane rings post-lactam formation.

Synthetic Sequence :

- Azetidinone Formation : Reacting 2-pyrrolidone with ethyl bromoacetate yields the unsubstituted azetidin-2-one.

- Cyclopropanation :

- Step A: Wittig reaction with cyclopropanecarboxaldehyde generates the exo-cyclopropyl group.

- Step B: Repeat cyclopropanation at the 4-position using a stabilized ylide.

Challenges :

- Regioselectivity issues necessitate protecting group strategies (e.g., tert-butyl esters).

- Overall yield: 45% after four steps.

Hydrogenolysis of Bicyclic Intermediates

A less conventional route involves hydrogenolytic cleavage of bicyclic precursors. Servos et al. (2013) described the synthesis of strained azetidines via hydrogenolysis of norbornene-derived lactams. For this compound:

- Diels-Alder Reaction : Cyclopentadiene and a cyclopropane-containing dienophile form a bicyclic adduct.

- Lactamization : Oxidative cleavage and amidation yield the bicyclic lactam.

- Hydrogenolysis : Pd/C-mediated cleavage of the bridgehead bond releases the monocyclic product.

Performance Metrics :

- Yield: 58%

- Purity: >90% (HPLC)

This method is advantageous for introducing sterically hindered cyclopropane groups but requires high-pressure hydrogenation equipment.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the critical parameters of each approach:

| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Iodine-Mediated | 68 | High | Moderate | I₂ handling requirements |

| Catalyst-Free | 72 | Moderate | High | Long reaction times |

| Anionic Ring Closure | 85 | High | High | Low-temperature conditions |

| Wittig-Based | 45 | Low | Low | Multi-step protection/deprotection |

| Hydrogenolysis | 58 | Moderate | Moderate | Specialized equipment needed |

Chemical Reactions Analysis

Structural Stability and Reactivity

-

Strain Effects : The four-membered β-lactam ring (azetidin-2-one) is highly strained, making it reactive toward nucleophilic attack. Cyclopropyl groups at positions 3 and 4 may stabilize the ring via ring-current effects.

-

Electrophilic Reactivity : The carbonyl group (C=O) is a site for nucleophilic addition (e.g., amines, Grignard reagents).

-

Ring-Opening Reactions : Under basic or acidic conditions, azetidin-2-ones may undergo hydrolysis to form β-amino acids.

Spectroscopic and Analytical Data

For azetidin-2-ones, key analytical techniques include:

Challenges and Limitations

-

Synthetic Complexity : Incorporation of two cyclopropyl groups may require stereoselective control during synthesis.

-

Lack of Direct Literature : No specific studies on 3,4-Dicyclopropylazetidin-2-one were identified in the provided sources.

Scientific Research Applications

Scientific Research Applications

1. Drug Discovery and Development

The azetidine scaffold has been widely explored for its pharmacological properties. Compounds like 3,4-Dicyclopropylazetidin-2-one are being investigated for their potential as:

- Antidepressants : Research indicates that azetidine derivatives can act as partial agonists at nicotinic acetylcholine receptors, which are implicated in mood regulation .

- Anti-inflammatory Agents : The compound has shown promise in reducing pro-inflammatory cytokines in various models, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Agents : Preliminary studies indicate that azetidine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for the development of new antibiotics.

2. Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Ring Opening : This reaction can yield highly substituted acyclic amines or expanded ring systems, which are valuable in medicinal chemistry .

- Peptidomimetics : The compound's ability to mimic peptide structures opens avenues for developing novel therapeutic agents with improved bioavailability and stability .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of azetidine derivatives, including this compound. The findings demonstrated that these compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in conditions like chronic obstructive pulmonary disease and sepsis.

Case Study 2: Antibacterial Properties

Research on the antibacterial efficacy of azetidine derivatives revealed that compounds similar to this compound exhibited activity against multidrug-resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the compound's potential as a candidate for novel antibiotic development.

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies on azetidine derivatives, including this compound:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory | Inhibition of cytokine production |

| Azetidine Derivative A | Antibacterial | Disruption of bacterial cell wall synthesis |

| Azetidine Derivative B | Antidepressant | Partial agonist at nicotinic acetylcholine receptors |

Mechanism of Action

The mechanism of action of 3,4-Dicyclopropylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s strained ring structure allows it to form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of beta-lactam antibiotics, which target bacterial cell wall synthesis .

Comparison with Similar Compounds

Azetidin-2-one Derivatives

- 3-Methylazetidin-2-one : Lacks cyclopropyl groups, resulting in reduced steric hindrance and lower ring strain. This derivative exhibits higher solubility in polar solvents compared to 3,4-dicyclopropylazetidin-2-one due to decreased hydrophobicity .

- 4-Phenylazetidin-2-one: The aromatic substituent enhances π-π stacking interactions, improving crystallinity but reducing solubility in non-polar media.

Cyclopropane-Containing Heterocycles

- Cyclopropane-fused β-lactams: Compounds like 1-azabicyclo[3.1.0]hexan-2-one share structural motifs with this compound but exhibit distinct reactivity due to fused cyclopropane-azetidinone systems.

Nifedipine ()

Though structurally distinct (a dihydropyridine derivative), Nifedipine’s physicochemical studies provide methodologies applicable to this compound. For instance, solubility modeling in supercritical fluids and mixed solvents via thermodynamic frameworks (e.g., NRTL-SAC) could predict the target compound’s behavior .

Physicochemical Properties

Solubility and Stability

- This compound : Predicted to exhibit low aqueous solubility due to high lipophilicity from cyclopropyl groups. Stability studies analogous to Nifedipine suggest susceptibility to hydrolysis under acidic/basic conditions, common in β-lactams .

- Caffeic Acid (): While a phenolic compound, its solubility in polar solvents (e.g., ethanol, water) contrasts sharply with the azetidinone derivative, highlighting how functional groups dictate solubility profiles .

Thermodynamic Data

Property estimation methods (e.g., Joback, Crippen) used for Nifedipine (Table 1) could approximate properties like melting point or density for this compound, albeit with adjustments for structural differences .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

3,4-Dicyclopropylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the azetidinone class of compounds, characterized by a four-membered cyclic structure containing a carbonyl group. The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity.

Synthesis Overview

- Starting Materials : Typically includes cyclopropyl-substituted precursors.

- Reaction Conditions : Vary depending on the specific synthetic route but often involve heating in polar solvents.

- Yield : Reported yields can vary significantly based on the methodology employed.

Biological Activity

The biological activities of this compound have been investigated across various studies, revealing its potential as an antimicrobial, anticancer, and antioxidant agent.

Antimicrobial Activity

Research indicates that azetidinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines.

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. The compound exhibits a capacity to scavenge free radicals effectively.

Structure-Activity Relationship (SAR)

The biological activity of azetidinone derivatives is often influenced by their structural features. The presence of electron-withdrawing groups (EWGs) and specific substituents can enhance their pharmacological effects.

- Substitution Patterns : Variations in substituents at the 2-position of the azetidine ring have been linked to increased potency against microbial and cancerous cells.

- Pharmacophore Identification : The identification of key pharmacophoric elements is crucial for optimizing the efficacy of these compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Efficacy Study : A study comparing various azetidinone derivatives revealed that this compound outperformed others in inhibiting A549 cell proliferation, suggesting its potential as a lead compound for lung cancer therapy.

- Antimicrobial Resistance Study : In a comparative analysis against multidrug-resistant bacterial strains, the compound showed promising results, indicating its potential role in addressing antibiotic resistance.

Q & A

Q. What are the established synthetic routes for 3,4-Dicyclopropylazetidin-2-one, and what are their comparative yields and purity profiles?

- Methodological Answer : Synthesis typically involves cyclization of β-lactam precursors or [2+2] cycloaddition reactions. Key steps include:

- Ring-closing strategies : Use of carbodiimides or photochemical activation to form the azetidinone core.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) coupled with recrystallization to achieve >95% purity.

- Yield optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) significantly impact cyclopropyl group stability .

- Impurity profiling : Reference standards (e.g., BP-grade impurities) and HPLC-MS analysis (C18 column, 0.1% TFA in water/acetonitrile) ensure compliance with pharmaceutical-grade thresholds .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) identifies cyclopropyl proton splitting patterns (δ 0.8–1.2 ppm) and azetidinone carbonyl signals (δ 170–175 ppm).

- HPLC-DAD : Reverse-phase chromatography (5 µm particle size, 250 mm column) with UV detection at 210 nm monitors purity.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of cyclopropyl groups).

- Cross-validation : Compare retention times and spectral data against reference standards cataloged in pharmaceutical databases .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolytic ring-opening.

- Moisture control : Use desiccants (silica gel) in sealed containers; azetidinones are prone to hydrolysis under high humidity.

- Stability assays : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products (e.g., hydrolyzed β-lactam derivatives) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the β-lactam carbonyl. Basis sets (e.g., B3LYP/6-311+G(d,p)) model cyclopropyl strain effects.

- Molecular docking : Simulate interactions with biological targets (e.g., penicillin-binding proteins) using AutoDock Vina; refine poses with MM-GBSA binding energy calculations.

- Solvent effects : COSMO-RS simulations predict solubility and aggregation behavior in polar aprotic solvents .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubChem and ChEMBL, filtering by assay type (e.g., MIC vs. IC50) and cell line variability.

- Structural analogs : Synthesize and test derivatives with modified cyclopropyl substituents to isolate steric/electronic contributions.

- Target validation : Use CRISPR knockouts or isoform-selective inhibitors to confirm mechanism-of-action specificity .

Q. What methodologies assess the stereochemical influence of cyclopropyl groups on the azetidinone core’s reactivity?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak IA-3 columns (heptane/ethanol mobile phase) to resolve enantiomers; compare kinetic resolution rates.

- X-ray crystallography : Determine absolute configuration and torsional angles; correlate with DFT-optimized geometries.

- Kinetic isotope effects : Deuterium labeling at cyclopropyl carbons quantifies steric vs. electronic contributions to ring-opening kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.